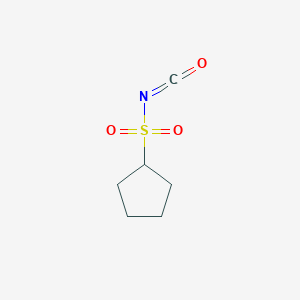![molecular formula C9H14N2O B1380760 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol CAS No. 1557879-32-9](/img/structure/B1380760.png)
1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C9H14N2O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O/c1-7(12)9-5-4-8(6-10-9)11(2)3/h4-7,12H,1-3H3 . This indicates that the compound has a pyridin-2-yl group attached to an ethan-1-ol group, with a dimethylamino group attached to the 5-position of the pyridine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.22 . It is a powder at room temperature .Applications De Recherche Scientifique
Antiviral Research
A preclinical study of AV0038, a compound structurally related to 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol, indicated its high efficiency in the prevention and treatment of influenza A in mice. The study also explored the drug's solubility, stability, and metabolic behavior, suggesting its potential as an anti-influenza drug candidate (Ivashchenko et al., 2014).
Chemical Synthesis
The synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines involved a process utilizing a compound similar to this compound. This process includes the formation of compounds with a 1,4-dihydropyridine ring and highlights the versatile nature of this chemical structure in synthetic chemistry (Dzvinchuk, 2007).
Antimicrobial Studies
Research on 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to this compound, demonstrated significant antimicrobial activity. The study's findings suggest that the cyclization of the hydrazide acid group into a 1,3,4-oxadiazole nucleus resulted in increased antimicrobial activity (Salimon et al., 2011).
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride, a DMAP salt, was used as a recyclable catalyst for the acylation of inert alcohols and phenols. This study demonstrates the potential of compounds related to this compound in catalysis and organic synthesis (Liu et al., 2014).
Crystal and Molecular Structure Studies
Research involving 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, a structurally related compound, focused on its crystal and molecular structure. The findings highlight the importance of these compounds in the study of molecular and crystal structures (Percino et al., 2006).
Memory Enhancement Studies
A study on ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives demonstrated effects on memory enhancement in mice. This study underlines the biological significance of compounds structurally similar to this compound (Li Ming-zhu, 2007).
Cytotoxicity Studies
Investigations on (Dimethylamino)-Functionalised and 7-Azaindole-Substituted 'Titanocene' Anticancer Agents show the potential of these compounds in cytotoxicity studies against cancer cells, demonstrating the therapeutic potential of related compounds (Hogan et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-[5-(dimethylamino)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(12)9-5-4-8(6-10-9)11(2)3/h4-7,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMUUPMZNUHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)


![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)
![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)








